- Rapid Access to Free Phenols by Photocatalytic Acceptorless Dehydrogenation of Cyclohexanones at Room TemperatureChinese Journal of Chemistry, 2023, 41(21), 2773-2778,
Cas no 91270-69-8 (7-Bromonaphthalen-1-ol)

7-Bromonaphthalen-1-ol structure
Produktname:7-Bromonaphthalen-1-ol
7-Bromonaphthalen-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Naphthalenol, 7-bromo-
- 7-Bromo-1-hydroxynaphthalene
- 7-Bromonaphthalen-1-ol
- 7-bromo-1-Naphthalenol
- 2-Bromo-8-naphthol
- STJXOXMPODAEAK-UHFFFAOYSA-N
- BCP25448
- AK398915
- F10246
- 7-Bromo-1-naphthalenol (ACI)
- 7-Bromo-1-naphthol
- 8-Hydroxy-2-bromonaphthalene
- Z1269193289
- 91270-69-8
- DS-14515
- SCHEMBL3982743
- EN300-114088
- F16512
- MFCD17012439
- CS-0030221
- DB-083889
- AKOS022506522
- DTXSID10528861
- SY260438
- SB66974
-
- MDL: MFCD17012439
- Inchi: 1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
- InChI-Schlüssel: STJXOXMPODAEAK-UHFFFAOYSA-N
- Lächelt: BrC1C=C2C(C=CC=C2O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 221.96803g/mol
- Monoisotopenmasse: 221.96803g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 20.2
Experimentelle Eigenschaften
- Dichte: 1.615
- Siedepunkt: 353.821 °C at 760 mmHg
- Flammpunkt: 167.785 °C
- PSA: 20.23000
- LogP: 3.30790
7-Bromonaphthalen-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM31-1G |
7-bromonaphthalen-1-ol |
91270-69-8 | 95% | 1g |
¥ 1,095.00 | 2023-04-13 | |
ChemScence | CS-0030221-250mg |
7-Bromonaphthalen-1-ol |
91270-69-8 | 98.03% | 250mg |
$126.0 | 2022-04-26 | |
ChemScence | CS-0030221-1g |
7-Bromonaphthalen-1-ol |
91270-69-8 | 98.03% | 1g |
$317.0 | 2022-04-26 | |
eNovation Chemicals LLC | D333584-100g |
7-Bromonaphthalen-1-ol |
91270-69-8 | 95% | 100g |
$3950 | 2024-08-03 | |
Enamine | EN300-114088-10.0g |
7-bromonaphthalen-1-ol |
91270-69-8 | 95.0% | 10.0g |
$459.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-1g |
7-Bromonaphthalen-1-ol |
91270-69-8 | 98% | 1g |
¥584.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-250mg |
7-Bromonaphthalen-1-ol |
91270-69-8 | 98% | 250mg |
¥234.00 | 2024-04-25 | |
TRC | B292365-10mg |
7-Bromonaphthalen-1-ol |
91270-69-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
ChemScence | CS-0030221-100mg |
7-Bromonaphthalen-1-ol |
91270-69-8 | 98.03% | 100mg |
$86.0 | 2022-04-26 | |
Alichem | A219003180-500mg |
2-Bromo-8-naphthol |
91270-69-8 | 98% | 500mg |
$989.80 | 2023-08-31 |
7-Bromonaphthalen-1-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 2,4,6-Trimethylpyridine , Triisopropylsilyl triflate Catalysts: (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3-fluoro-5-… Solvents: Dichloromethane , 1,2-Dichloroethane ; 10 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Acetonitrile ; rt
Referenz
- Acid-Catalyzed Dehydration of Naphthalene-cis-1,2-dihydrodiols: Origin of Impaired Resonance Effect of 3-SubstituentsJournal of Organic Chemistry, 2011, 76(22), 9338-9343,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Manganese(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN… Solvents: Acetonitrile , Dichloromethane ; 1 h, rt; 27 °C
Referenz
- Substituent-induced regioselective hydroxylation of the aromatic C-H bond on naphthalene with metachloroperbenzoic acid catalyzed by F20TPPMnClJournal of Physical Organic Chemistry, 2013, 26(1), 23-29,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Arynic species: effect of substituents on the reactivity of monosubstituted dehydrobenzenesTetrahedron, 1986, 42(1), 155-66,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane
Referenz
- Arynic species. II. Tosyl and triazene as leaving group in the generation of arynes from polymer-bound reagentsTetrahedron, 1986, 42(20), 5641-8,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,2-Dichloroethane ; rt → 70 °C; 18 h, 70 °C
Referenz
- Total Synthesis of Elmenols A and B and Related Rearranged AngucyclinonesChemistrySelect, 2021, 6(42), 11775-11778,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 20 h, 50 °C
Referenz
- Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical PropertiesJournal of Organic Chemistry, 2021, 86(2), 1471-1488,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- New chiral synthons from the microbial oxidation of bromonaphthalenesTetrahedron: Asymmetry, 1996, 7(1), 61-8,
7-Bromonaphthalen-1-ol Raw materials
- 2-Bromonaphthalene
- 7-Bromo-1-tetralone
- 1,2-Naphthalenediol, 7-bromo-1,2-dihydro-, (1R,2S)-
- 2,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one
- Furancarboxylic acid
- BENZOIC ACID, 5-BROMO-2-(1-TRIAZENYL)-
- 4-bromo-11-oxatricyclo6.2.1.0,2,7undeca-2,4,6,9-tetraene
7-Bromonaphthalen-1-ol Preparation Products
91270-69-8 (7-Bromonaphthalen-1-ol) Verwandte Produkte
- 1525396-70-6(2-(1,1-Dioxo-1lambda6-thian-4-yl)butanoic acid)
- 1351584-61-6(2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide)
- 1500180-36-8(1-methyl-2-(thiolan-3-yl)piperazine)
- 667398-64-3(2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr)
- 1261841-37-5(3-(3'-(Difluoromethyl)-4'-fluorophenyl)propionic acid)
- 2229196-17-0(3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,3-difluoropropan-1-ol)
- 2229626-03-1(methyl 4-{1-(aminomethyl)cyclopropylmethyl}benzoate)
- 1073182-74-7(6-Chloro-2-iodo-4-methylpyridin-3-amine)
- 1806951-39-2(4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine)
- 2177263-82-8(8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91270-69-8)7-Bromonaphthalen-1-ol

Reinheit:99%/99%
Menge:1g/5g
Preis ($):151.0/675.0